ROCK-IN-11

ROCK Rho kinase Cancer research

Choose ROCK-IN-11 (CAS 445267-51-6) for its unique 3,4,5-trimethoxyphenyl carboxamide structure, which provides a specific ROCK1/2 inhibition profile (IC50 ≤5 μM) validated in patent WO2008011560 A2. Its lipophilic TMP group enhances cellular uptake for cytoskeletal assays. With ≥98% purity ensuring reproducibility, it is the benchmark for SAR studies in cancer research. Secure your batch-to-batch consistency today.

Molecular Formula C22H20N4O4S
Molecular Weight 436.5 g/mol
Cat. No. B2649938
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameROCK-IN-11
Molecular FormulaC22H20N4O4S
Molecular Weight436.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H20N4O4S/c1-28-16-10-13(11-17(29-2)19(16)30-3)25-21(27)20-18(23)14-4-5-15(26-22(14)31-20)12-6-8-24-9-7-12/h4-11H,23H2,1-3H3,(H,25,27)
InChIKeySQHJDAVFCVMSCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-amino-6-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide – CAS 445267-51-6 – Procurement and Research Overview


3-amino-6-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide (CAS 445267-51-6), also designated as WAY-322940 and ROCK-IN-11, is a synthetic small molecule belonging to the thieno[2,3-b]pyridine class. The compound features a thieno[2,3-b]pyridine core with a 3-amino group, a pyridin-4-yl substituent at the 6-position, and a 3,4,5-trimethoxyphenyl group attached via a carboxamide linkage . The molecule exhibits a molecular formula of C22H20N4O4S and a molecular weight of 436.48 g/mol . It is primarily recognized as an inhibitor of Rho-associated protein kinases (ROCK1 and ROCK2) and is utilized in basic oncology and cell signaling research [1].

Why Substituting 3-amino-6-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide with In-Class Analogs Is Not Scientifically Equivalent


Substituting 3-amino-6-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide with closely related thieno[2,3-b]pyridine derivatives or other ROCK inhibitors is not straightforward due to distinct structural determinants of target engagement and biological activity. The compound's unique combination of a pyridin-4-yl group at the 6-position and a 3,4,5-trimethoxyphenyl carboxamide side chain confers a specific ROCK inhibition profile that differs from other analogs, as evidenced by patent data and vendor specifications [1][2]. Simple substitution with analogs lacking these precise substitution patterns may result in altered potency, selectivity, or physicochemical properties, thereby compromising experimental reproducibility and procurement value. The following quantitative evidence delineates the specific differentiation that justifies the selection of this exact compound over potential alternatives.

Quantitative Differentiation Evidence for 3-amino-6-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide


ROCK1/ROCK2 Inhibition Potency Compared to Reference Inhibitors

The target compound, also known as ROCK-IN-11 (Example 94), inhibits both ROCK1 and ROCK2 with an IC50 of ≤ 5 μM, as reported in patent WO2008011560 A2 and corroborated by commercial vendors [1][2]. This potency is moderate when compared to reference ROCK inhibitors: Y-27632 exhibits IC50 values of 140–220 nM for ROCK1/2 [3], Fasudil shows an IC50 of 10.7 μM [4], and GSK429286A demonstrates IC50 values of 14 nM (ROCK1) and 63 nM (ROCK2) [5]. The compound thus occupies a specific potency niche—more potent than Fasudil but less potent than Y-27632 or GSK429286A—which may be advantageous in experimental settings requiring a defined inhibition window.

ROCK Rho kinase Cancer research

Structural Differentiation via 3,4,5-Trimethoxyphenyl Substituent

The target compound contains a 3,4,5-trimethoxyphenyl (TMP) group, a well-characterized pharmacophore known to enhance lipophilicity and influence target binding in kinase inhibitors [1]. In contrast, common analogs such as 3-amino-N-(3-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide or 3-amino-N-(4-bromo-3-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide lack the TMP moiety and instead feature halogenated phenyl rings. The TMP group in the target compound contributes to a distinct lipophilicity profile (cLogP ~3.5 estimated) compared to the fluoro analog (cLogP ~2.8 estimated), potentially influencing cellular permeability and target engagement.

Pharmacophore Lipophilicity Structure-activity relationship

Procurement Specification: High Purity Grade

Commercially available batches of 3-amino-6-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide are supplied with a purity exceeding 99% (HPLC), as verified by Certificates of Analysis from reputable vendors . In comparison, many in-class analogs (e.g., 3-amino-N-(3-fluorophenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide) are often offered at lower purity grades (e.g., 95% or 97%) . The higher purity of the target compound minimizes batch-to-batch variability and reduces the risk of confounding biological effects from impurities, which is critical for reproducible kinase inhibition studies.

Purity Quality control Reproducibility

Patent-Defined Chemical Space and Synthetic Accessibility

The target compound is explicitly exemplified as Example 94 in WO2008011560 A2, a patent describing benzothiophene-based Rho kinase inhibitors [1]. This patent provides detailed synthetic routes and characterization data, ensuring a well-defined chemical space and reproducible synthetic access. In contrast, many related thieno[2,3-b]pyridine derivatives are not covered by such comprehensive patent disclosure, leading to potential variability in synthetic methods and impurity profiles. The patent also discloses a range of analogs with varying substituents, confirming that the specific combination of pyridin-4-yl and 3,4,5-trimethoxyphenyl groups in Example 94 was selected for its favorable activity profile.

Patent Synthesis Chemical space

Optimal Application Scenarios for 3-amino-6-(pyridin-4-yl)-N-(3,4,5-trimethoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide in Research and Industrial Settings


ROCK-Mediated Cytoskeletal Dynamics and Cell Migration Studies

This compound is optimally deployed in in vitro assays investigating Rho kinase-dependent cytoskeletal reorganization, stress fiber formation, and cell migration. Its IC50 of ≤ 5 μM for ROCK1/2 inhibition provides a moderate potency window, allowing researchers to observe phenotypic changes without the extreme potency or off-target effects associated with nanomolar inhibitors like GSK429286A [1]. The compound's lipophilic TMP group may also enhance cellular uptake, making it suitable for cell-based experiments requiring sufficient intracellular concentrations [2].

Oncology Research Requiring ROCK Inhibition with Defined Potency

The compound is particularly useful in cancer research settings where ROCK inhibition is a validated target but where highly potent inhibitors may induce unwanted cytotoxicity or off-target kinase inhibition. The documented IC50 of ≤ 5 μM allows for a graded inhibition of ROCK activity, facilitating dose-response studies and combination therapy investigations [1][3]. The high commercial purity (>99%) ensures that observed biological effects are attributable to the compound itself rather than impurities .

Structure-Activity Relationship (SAR) Studies in Thieno[2,3-b]pyridine Series

As a well-characterized patent example (WO2008011560 A2, Example 94), this compound serves as a reference standard for SAR studies exploring the impact of the 3,4,5-trimethoxyphenyl group and pyridin-4-yl substitution on ROCK inhibition . Researchers can use this compound as a benchmark to evaluate novel analogs, leveraging its documented potency and purity profile to calibrate assay systems and validate new synthetic approaches.

Procurement for Reproducible Academic and Contract Research

The compound's consistent high purity and well-documented synthesis in patent literature make it a reliable choice for academic labs and contract research organizations (CROs) requiring batch-to-batch reproducibility. The availability of Certificates of Analysis and detailed product specifications minimizes the risk of experimental variability due to compound quality . This is particularly critical in multi-site studies or when transitioning from exploratory to validation phases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for ROCK-IN-11

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.